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Compound of Interest

Compound Name: 1-Chloro-1-methoxypropane

Cat. No.: B15489902 Get Quote

This technical guide provides a comprehensive overview of the chemical compound 1-chloro-
1-methoxypropane, including its IUPAC nomenclature, structure, physicochemical properties,

and synthetic protocols. It is intended for researchers, scientists, and professionals in the field

of drug development and organic chemistry who require detailed information on this

halogenated ether.

IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-
chloro-1-methoxypropane.[1] The name is derived from a three-carbon propane chain where

a chlorine atom and a methoxy group (-OCH₃) are attached to the first carbon atom.

The chemical structure and representations are as follows:

Molecular Formula: C₄H₉ClO[1]

SMILES: CCC(OC)Cl[1]

InChI: InChI=1S/C4H9ClO/c1-3-4(5)6-2/h4H,3H2,1-2H3[1]

The structure consists of a central carbon atom bonded to an ethyl group (-CH₂CH₃), a

methoxy group (-OCH₃), a chlorine atom (-Cl), and a hydrogen atom. This central carbon is a

chiral center, meaning 1-chloro-1-methoxypropane can exist as a pair of enantiomers.
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Physicochemical and Spectroscopic Data
Detailed experimental data for 1-chloro-1-methoxypropane is not extensively available in

public literature. However, computational data and predicted spectroscopic characteristics

provide valuable insights into its properties.

Physicochemical Properties
The following table summarizes the computed physicochemical properties of 1-chloro-1-
methoxypropane.

Property Value Source

Molecular Weight 108.57 g/mol PubChem[1]

Monoisotopic Mass 108.0341926 Da PubChem[1]

XLogP3 1.7 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Topological Polar Surface Area 9.2 Å² PubChem[1]

Spectroscopic Data (Predicted)
The following table outlines the predicted spectroscopic data for 1-chloro-1-methoxypropane,

based on its structure and data from analogous compounds.
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Spectroscopy Predicted Data

¹H NMR

- -OCH₃: ~3.5 ppm (singlet, 3H)- -CH(Cl)-: ~5.5

ppm (triplet, 1H)- -CH₂-: ~1.8 ppm (multiplet,

2H)- -CH₃: ~1.0 ppm (triplet, 3H)

¹³C NMR
- -CH(Cl)-: ~90-100 ppm- -OCH₃: ~55-60 ppm- -

CH₂-: ~25-30 ppm- -CH₃: ~10-15 ppm

IR

- C-H stretch (alkane): ~2850-3000 cm⁻¹- C-O

stretch (ether): ~1050-1150 cm⁻¹- C-Cl stretch:

~600-800 cm⁻¹

MS

- Molecular Ion [M]⁺: m/z = 108 (and 110 in a

~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)- Base Peak:

m/z = 73 ([M-Cl]⁺)- Other Fragments: m/z = 79

([M-C₂H₅]⁺), m/z = 45 ([CH₃O=CH₂]⁺), m/z = 29

([C₂H₅]⁺)

Experimental Protocols
Synthesis of 1-Chloro-1-methoxypropane
A plausible and efficient method for the synthesis of α-chloro ethers like 1-chloro-1-
methoxypropane involves the reaction of an acetal with an acid halide, catalyzed by a Lewis

acid such as a zinc(II) salt.[2][3] This method is rapid and avoids the formation of highly

carcinogenic byproducts often associated with older methods.[2]

Reaction: 1,1-dimethoxypropane + Acetyl chloride --(ZnCl₂)--> 1-chloro-1-methoxypropane +

Methyl acetate

Experimental Procedure:

Preparation: To a solution of zinc chloride (ZnCl₂, ~0.01 mol%) in an inert solvent such as

toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen), add 1,1-dimethoxypropane (1.0 equivalent).

Reaction: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 equivalent)

dropwise to the stirred solution.
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Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The

reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS)

or Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, the resulting solution containing 1-chloro-1-
methoxypropane can often be used directly. To quench the reaction and destroy any excess

chloroalkyl ether, a saturated aqueous solution of sodium bicarbonate can be carefully

added.

Purification: The organic layer is separated, washed with brine, and dried over anhydrous

magnesium sulfate. The solvent is removed under reduced pressure. The crude product can

be purified by fractional distillation under reduced pressure to yield pure 1-chloro-1-
methoxypropane.

Characterization
The identity and purity of the synthesized 1-chloro-1-methoxypropane would be confirmed

using the following analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the

connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (C-O ether

linkage, C-Cl bond).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the molecular formula.

Reactivity and Synthetic Applications
1-Chloro-1-methoxypropane is a reactive intermediate. The presence of both an ether and a

halogen on the same carbon atom makes it susceptible to nucleophilic substitution and

elimination reactions.

Elimination Reaction (E2 Mechanism)
In the presence of a strong, non-nucleophilic base, 1-chloro-1-methoxypropane can undergo

an E2 elimination to form 1-methoxy-1-propene. The base abstracts a proton from the adjacent
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carbon, leading to the formation of a double bond and the expulsion of the chloride ion.

The following diagram illustrates the workflow for the synthesis of 1-chloro-1-
methoxypropane.

Synthesis of 1-Chloro-1-methoxypropane
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Caption: Synthetic workflow for 1-chloro-1-methoxypropane.

The following diagram illustrates a key reaction of 1-chloro-1-methoxypropane.
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E2 Elimination of 1-Chloro-1-methoxypropane

1-Chloro-1-methoxypropane
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+ Conjugate Acid of Base
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Caption: E2 elimination mechanism of 1-chloro-1-methoxypropane.

Safety and Handling
α-Chloro ethers as a class of compounds should be handled with extreme caution as they are

often potent carcinogens.[2] All manipulations should be carried out in a well-ventilated fume

hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should

be worn. Excess reagent should be destroyed with a suitable quenching agent before disposal.

Conclusion
1-Chloro-1-methoxypropane is a chiral halogenated ether with potential applications as a

reactive intermediate in organic synthesis. While detailed experimental data is sparse, its

properties and reactivity can be reliably predicted. The synthetic protocol outlined provides an
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efficient and safer route to this compound compared to historical methods. Understanding its

reactivity, particularly its susceptibility to nucleophilic substitution and elimination, is key to its

successful application in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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